RKLLW-NH2 Exhibits Nanomolar Potency Against Human Cathepsin L in Biochemical Assays
RKLLW-NH2 was identified among the most potent inhibitors in a combinatorial pentapeptide amide screen, demonstrating activity against human cathepsin L at nanomolar concentrations [1]. While the original study did not report a precise IC50 value, it established that structurally defined pentapeptide amides including RKLLW-NH2 achieved inhibition in the nanomolar range [1]. For comparative context, the broad-spectrum cysteine protease inhibitor E-64 exhibits an IC50 of 2.5 nM against cathepsin L but also inhibits cathepsin K (IC50 1.4 nM) and cathepsin S (IC50 4.1 nM) [2]. The irreversible inhibitor leupeptin demonstrates substantially weaker potency against cathepsin L (IC50 in the micromolar range) .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Nanomolar range (exact IC50 not specified in primary study) |
| Comparator Or Baseline | E-64: 2.5 nM for Cathepsin L; Leupeptin: micromolar range for Cathepsin L |
| Quantified Difference | RKLLW-NH2 and E-64 both in nanomolar range; both >100-fold more potent than leupeptin |
| Conditions | In vitro enzymatic inhibition assay using recombinant human cathepsin L and synthetic fluorogenic substrates |
Why This Matters
Confirms RKLLW-NH2 operates in the same high-potency range as E-64 but with a distinct structural class (peptide amide vs. epoxide), enabling researchers to control for inhibitor class-specific artifacts.
- [1] Brinker A, et al. Highly potent inhibitors of human cathepsin L identified by screening combinatorial pentapeptide amide collections. Eur J Biochem. 2000 Aug;267(16):5085-92. View Source
- [2] E-64 Product Datasheet. Cayman Chemical. IC50 values: Cathepsin K (1.4 nM), Cathepsin S (4.1 nM), Cathepsin L (2.5 nM). View Source
